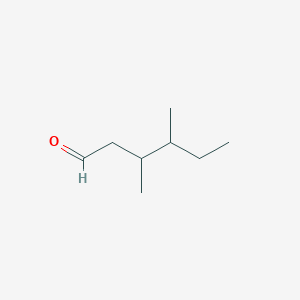

3,4-Dimethylhexanal

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

27608-05-5 |

|---|---|

Molecular Formula |

C8H16O |

Molecular Weight |

128.21 g/mol |

IUPAC Name |

3,4-dimethylhexanal |

InChI |

InChI=1S/C8H16O/c1-4-7(2)8(3)5-6-9/h6-8H,4-5H2,1-3H3 |

InChI Key |

AFFOREKIFCONEL-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C)C(C)CC=O |

Origin of Product |

United States |

Foundational & Exploratory

3,4-Dimethylhexanal chemical properties and structure

An In-depth Technical Guide to 3,4-Dimethylhexanal: Chemical Properties and Structure

Introduction

This compound is an organic compound classified as a branched aliphatic aldehyde. Its structure, characterized by a hexanal (B45976) backbone with methyl groups at the third and fourth carbon positions, results in stereoisomerism and specific chemical behaviors. This document provides a comprehensive overview of the chemical identifiers, physicochemical properties, synthesis, and structural characteristics of this compound, intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Chemical Structure and Identifiers

The molecular structure of this compound consists of a six-carbon chain with a terminal aldehyde group. Two methyl substituents are located at the C3 and C4 positions. Due to the two chiral centers at these positions, the molecule can exist as four possible stereoisomers (two pairs of enantiomers).

Caption: 2D structure of this compound.

Data Presentation: Chemical Identifiers

For precise identification and reference in scientific literature and databases, the following identifiers are used for this compound.

| Identifier | Value | Citation(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 27608-05-5 | [1][2] |

| Molecular Formula | C₈H₁₆O | [1][2] |

| SMILES | CCC(C)C(C)CC=O | [1][2] |

| InChI | InChI=1S/C8H16O/c1-4-7(2)8(3)5-6-9/h6-8H,4-5H2,1-3H3 | [1][2] |

| InChIKey | AFFOREKIFCONEL-UHFFFAOYSA-N | [1][2] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for predicting its behavior in various chemical and biological systems. While experimental data for some properties are scarce, computed values provide reliable estimates.

Data Presentation: Quantitative Properties

| Property | Value | Type | Citation(s) |

| Molecular Weight | 128.21 g/mol | Computed | [1][2] |

| XLogP3-AA (LogP) | 2.3 | Computed | [1] |

| Hydrogen Bond Donor Count | 0 | Computed | [1][2] |

| Hydrogen Bond Acceptor Count | 1 | Computed | [1][2] |

| Rotatable Bond Count | 4 | Computed | [1][2] |

| Topological Polar Surface Area | 17.1 Ų | Computed | [1][2] |

| Complexity | 78.6 | Computed | [1][2] |

| Boiling Point | Not available | Experimental | |

| Density | Not available | Experimental |

Note on Physical Properties: Experimental values for boiling point and density are not readily found in the cited literature. However, based on the related alkane, 3,4-dimethylhexane (B165660) (boiling point ~117-119°C), it can be inferred that this compound will have a higher boiling point due to the polar aldehyde group. Qualitatively, its solubility is expected to be low in water but high in common organic solvents, a characteristic shared by similar aldehydes like 4,4-Dimethylhexanal.[3]

Experimental Protocols: Synthesis

A common and effective method for the synthesis of this compound is the hydroboration-oxidation of the corresponding alkene, 3,4-dimethyl-1-hexene.[4] This two-step reaction sequence provides anti-Markovnikov addition of water across the double bond, yielding the terminal aldehyde after oxidation.[5][6]

Caption: Synthesis workflow for this compound.

Methodology: Hydroboration-Oxidation

-

Hydroboration:

-

The starting material, 3,4-dimethyl-1-hexene, is dissolved in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF), under an inert atmosphere (e.g., nitrogen or argon).

-

A solution of borane-THF complex (BH₃•THF) is added dropwise to the alkene solution at a controlled temperature, usually 0°C.

-

The reaction mixture is stirred and allowed to warm to room temperature for a period sufficient to ensure complete formation of the trialkylborane intermediate. The reaction proceeds via a concerted syn-addition mechanism.[5][6]

-

-

Oxidation:

-

The trialkylborane intermediate is not isolated. The reaction mixture is cooled again in an ice bath.

-

An aqueous solution of sodium hydroxide (B78521) (NaOH) is added, followed by the slow, careful addition of hydrogen peroxide (H₂O₂). This step is exothermic and must be controlled.

-

The oxidation of the carbon-boron bond to a carbon-oxygen bond occurs with retention of stereochemistry.[6]

-

After the addition is complete, the mixture is stirred for several hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

The aqueous and organic layers are separated.

-

The aqueous layer is extracted multiple times with an organic solvent (e.g., diethyl ether).

-

The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is removed under reduced pressure.

-

The resulting crude product, this compound, can be purified by fractional distillation.

-

Chemical Reactivity

The primary site of reactivity in this compound is the aldehyde functional group. The carbonyl carbon is electrophilic and susceptible to nucleophilic attack. Key reactions include:

-

Oxidation: Can be easily oxidized to the corresponding carboxylic acid, 3,4-dimethylhexanoic acid, using common oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid.

-

Reduction: Can be reduced to the primary alcohol, 3,4-dimethyl-1-hexanol, using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄).

-

Nucleophilic Addition: Undergoes nucleophilic addition reactions with reagents like Grignard reagents or organolithium compounds to form secondary alcohols. It can also react with alcohols to form hemiacetals and acetals, or with amines to form imines.

Analytical Characterization

While specific spectra for this compound are not available in the cited public databases, its structure can be confirmed using standard analytical techniques. The expected spectral features are:

-

Infrared (IR) Spectroscopy: A strong, characteristic absorption peak for the C=O stretch of the aldehyde would appear around 1720-1740 cm⁻¹. Another characteristic feature would be the two C-H stretching bands of the aldehyde proton, typically found between 2700-2850 cm⁻¹.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: A highly deshielded signal for the aldehyde proton (-CHO) would be expected around 9-10 ppm. Signals for the protons on the carbons adjacent to the carbonyl group (α-protons) would appear around 2.2-2.5 ppm. The remaining aliphatic protons would resonate in the 0.8-1.7 ppm range.

-

¹³C NMR: The carbonyl carbon would produce a distinct signal far downfield, typically in the range of 190-205 ppm. The other aliphatic carbons would appear in the upfield region of the spectrum.

-

-

Mass Spectrometry (MS): The molecular ion peak (M⁺) would be observed at m/z = 128. The fragmentation pattern would likely show characteristic losses of alkyl fragments and a prominent peak corresponding to the McLafferty rearrangement if structurally feasible.

References

- 1. This compound | C8H16O | CID 19349186 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. guidechem.com [guidechem.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. Solved Devise a synthesis to prepare this compound | Chegg.com [chegg.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

Synthesis of 3,4-Dimethylhexanal from 3,4-Dimethyl-1-hexene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for the preparation of 3,4-dimethylhexanal from the starting alkene, 3,4-dimethyl-1-hexene (B97747). The synthesis of this branched-chain aldehyde is of interest in various fields, including fragrance, flavor, and pharmaceutical industries, where such structures can serve as key building blocks. This document details two principal and reliable synthetic strategies: a two-step hydroboration-oxidation sequence and a one-step ozonolysis. The guide includes detailed experimental protocols, a comparative analysis of the methods, and quantitative data to aid in the selection of the most suitable synthetic approach.

Executive Summary

The conversion of 3,4-dimethyl-1-hexene to this compound can be efficiently achieved through two primary methods. The hydroboration-oxidation pathway offers a robust and high-yielding route, proceeding via a primary alcohol intermediate, 3,4-dimethyl-1-hexanol. This intermediate is then oxidized to the target aldehyde using mild and selective oxidizing agents to prevent over-oxidation to the carboxylic acid. Ozonolysis provides a more direct, one-step conversion of the alkene to the aldehyde through oxidative cleavage of the double bond, followed by a reductive workup. The choice between these methods will depend on factors such as available equipment, desired scale, and tolerance of other functional groups in more complex applications.

Synthetic Pathways Overview

Two principal synthetic pathways for the synthesis of this compound from 3,4-dimethyl-1-hexene are outlined below.

Pathway 1: Hydroboration-Oxidation

This widely used and reliable two-step method involves the anti-Markovnikov hydration of the alkene to a primary alcohol, followed by the selective oxidation of the alcohol to the aldehyde.

Caption: Two-step synthesis of this compound via hydroboration-oxidation.

Pathway 2: Ozonolysis

This method directly converts the alkene to the aldehyde in a single reaction vessel through oxidative cleavage of the double bond.

Caption: One-step synthesis of this compound via ozonolysis.

Pathway 1: Detailed Experimental Protocols - Hydroboration-Oxidation

This pathway is divided into two distinct experimental stages: the hydroboration of the alkene to form the primary alcohol and the subsequent oxidation of the alcohol to the aldehyde.

Step 1: Hydroboration of 3,4-Dimethyl-1-hexene

The hydroboration of terminal alkenes with borane (B79455) (BH3) or its complexes proceeds with high anti-Markovnikov selectivity, placing the boron atom on the terminal carbon. For sterically hindered alkenes such as 3,4-dimethyl-1-hexene, the use of a bulkier borane reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) can enhance this selectivity.

Experimental Protocol: Hydroboration with 9-BBN

-

Reaction Setup: A dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and a septum is charged with 3,4-dimethyl-1-hexene (1.0 eq). Anhydrous tetrahydrofuran (B95107) (THF) is added to dissolve the alkene (concentration typically 0.5-1.0 M).

-

Addition of 9-BBN: The flask is cooled to 0 °C in an ice bath. A solution of 9-BBN (1.1 eq, 0.5 M in THF) is added dropwise to the stirred alkene solution via syringe.

-

Reaction: The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction can be monitored by TLC or GC-MS.

-

Oxidation Workup: The flask is cooled again to 0 °C. A solution of 3 M aqueous sodium hydroxide (B78521) (NaOH) (3.0 eq) is carefully added, followed by the slow, dropwise addition of 30% hydrogen peroxide (H2O2) (3.0 eq), ensuring the internal temperature does not exceed 25 °C.

-

Post-Reaction: The mixture is stirred at room temperature for an additional 1-2 hours.

-

Isolation and Purification: The reaction mixture is diluted with diethyl ether and the layers are separated. The aqueous layer is extracted with diethyl ether (3x). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate (B86663) (MgSO4), filtered, and concentrated under reduced pressure to yield the crude 3,4-dimethyl-1-hexanol. The product can be purified by flash column chromatography on silica (B1680970) gel.

| Reagent/Parameter | Typical Conditions |

| Hydroborating Agent | 9-BBN or BH3-THF |

| Solvent | Anhydrous THF |

| Temperature | 0 °C to room temperature |

| Reaction Time | 2-6 hours |

| Oxidizing Agents | H2O2, NaOH |

| Plausible Yield | 85-95% |

Step 2: Oxidation of 3,4-Dimethyl-1-hexanol to this compound

The selective oxidation of the primary alcohol, 3,4-dimethyl-1-hexanol, to the corresponding aldehyde requires mild conditions to prevent over-oxidation to the carboxylic acid. Two highly effective and commonly employed methods are the Swern oxidation and the Dess-Martin periodinane (DMP) oxidation.

Experimental Protocol: Swern Oxidation

-

Activation of DMSO: A dry, nitrogen-flushed round-bottom flask is charged with anhydrous dichloromethane (B109758) (DCM) and cooled to -78 °C (dry ice/acetone bath). Oxalyl chloride (1.5 eq) is added dropwise, followed by the slow addition of anhydrous dimethyl sulfoxide (B87167) (DMSO) (2.5 eq). The mixture is stirred for 15 minutes at -78 °C.

-

Alcohol Addition: A solution of 3,4-dimethyl-1-hexanol (1.0 eq) in a small amount of DCM is added dropwise to the activated mixture. The reaction is stirred for 30-45 minutes at -78 °C.

-

Elimination: Triethylamine (Et3N) (5.0 eq) is added dropwise, and the mixture is stirred for an additional 10 minutes at -78 °C before being allowed to warm to room temperature.

-

Workup and Purification: Water is added to quench the reaction. The layers are separated, and the aqueous layer is extracted with DCM (3x). The combined organic layers are washed sequentially with dilute HCl, saturated NaHCO3, and brine, then dried over anhydrous Na2SO4, filtered, and concentrated. The crude aldehyde is purified by flash chromatography.

Experimental Protocol: Dess-Martin Periodinane (DMP) Oxidation

-

Reaction Setup: To a round-bottom flask containing a solution of 3,4-dimethyl-1-hexanol (1.0 eq) in DCM, Dess-Martin periodinane (1.2 eq) is added in one portion at room temperature.

-

Reaction: The mixture is stirred at room temperature for 1-3 hours. The reaction progress is monitored by TLC.

-

Workup and Purification: The reaction mixture is diluted with diethyl ether and quenched by pouring it into a stirred solution of saturated NaHCO3 and sodium thiosulfate (B1220275) (Na2S2O3). The layers are separated, and the aqueous phase is extracted with diethyl ether. The combined organic layers are washed with brine, dried over MgSO4, filtered, and concentrated to yield the crude aldehyde for purification.

| Oxidation Method | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Plausible Yield (%) |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N | DCM | -78 to RT | 1-3 | 90-98 |

| Dess-Martin Oxidation | Dess-Martin Periodinane | DCM | Room Temperature | 1-3 | 90-95 |

Pathway 2: Detailed Experimental Protocol - Ozonolysis

Ozonolysis offers a direct route to this compound from 3,4-dimethyl-1-hexene. The reaction involves the cleavage of the carbon-carbon double bond by ozone, followed by a reductive workup to furnish the aldehyde.

Experimental Protocol: Ozonolysis with Reductive Workup

-

Reaction Setup: A solution of 3,4-dimethyl-1-hexene (1.0 eq) in a suitable solvent (e.g., a mixture of DCM and methanol) is cooled to -78 °C in a dry ice/acetone bath.

-

Ozonolysis: A stream of ozone is bubbled through the solution until a persistent blue color is observed, indicating the consumption of the alkene and the presence of excess ozone.

-

Purging: The solution is then purged with nitrogen or oxygen to remove the excess ozone.

-

Reductive Workup: A reducing agent, such as dimethyl sulfide (B99878) (DMS) (1.5 eq) or zinc dust and acetic acid, is added to the reaction mixture at -78 °C. The mixture is then allowed to warm slowly to room temperature and stirred for several hours.

-

Isolation and Purification: The reaction is quenched with water, and the product is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude this compound is purified by flash chromatography or distillation.

| Reagent/Parameter | Typical Conditions |

| Ozonolysis Reagent | Ozone (O₃) |

| Solvent | DCM/Methanol |

| Temperature | -78 °C |

| Reductive Workup Agent | Dimethyl Sulfide (DMS) or Zn/AcOH |

| Plausible Yield | 70-90% |

Comparative Analysis and Considerations

-

Hydroboration-Oxidation: This method is generally high-yielding and highly reliable. The use of 9-BBN can provide excellent regioselectivity for sterically hindered alkenes. The two-step nature of the process allows for the isolation and characterization of the intermediate alcohol if desired. The choice between Swern and Dess-Martin oxidation for the second step depends on laboratory preferences and scale; Swern oxidation is cost-effective but requires cryogenic temperatures and produces a foul-smelling byproduct, while DMP is easier to handle at room temperature but is more expensive and can be explosive under certain conditions.

-

Ozonolysis: This is a powerful and direct method for the synthesis of aldehydes from alkenes. It avoids the isolation of an intermediate alcohol. However, it requires specialized equipment (an ozone generator) and careful handling of ozone, which is a toxic and explosive gas. The reductive workup is crucial to prevent the formation of carboxylic acids.

Conclusion

The synthesis of this compound from 3,4-dimethyl-1-hexene can be successfully accomplished using either a two-step hydroboration-oxidation sequence or a one-step ozonolysis reaction. Both methods are effective, and the choice of route will be guided by the specific requirements of the synthesis, including scale, available equipment, and cost considerations. The hydroboration-oxidation pathway, particularly with the use of 9-BBN followed by a mild oxidation such as the Swern or Dess-Martin protocol, is a highly recommended and versatile approach for achieving this transformation with high yield and selectivity.

An In-depth Technical Guide to the Stereoisomers of 3,4-Dimethylhexanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,4-Dimethylhexanal is a chiral aldehyde possessing two stereocenters, giving rise to four distinct stereoisomers: (3R,4R), (3S,4S), (3R,4S), and (3S,4R). These stereoisomers, comprising two pairs of enantiomers and two pairs of diastereomers, are expected to exhibit unique chemical and biological properties. This technical guide provides a comprehensive overview of the stereoisomers of this compound, including their structural elucidation, potential stereoselective synthetic strategies, proposed analytical methodologies for separation and characterization, and a discussion of their potential biological significance. Due to the limited availability of specific experimental data for this compound in peer-reviewed literature, this guide combines established principles of stereochemistry and analytical chemistry with proposed experimental protocols based on methodologies for analogous compounds.

Introduction to the Stereoisomers of this compound

This compound is an eight-carbon branched-chain aldehyde. The presence of chiral centers at the C3 and C4 positions results in stereoisomerism. The four stereoisomers are:

-

(3R,4R)-3,4-dimethylhexanal and (3S,4S)-3,4-dimethylhexanal (Enantiomeric pair 1, syn or meso-like precursor)

-

(3R,4S)-3,4-dimethylhexanal and (3S,4R)-3,4-dimethylhexanal (Enantiomeric pair 2, anti or threo-like precursor)

The spatial arrangement of the methyl groups relative to each other defines the diastereomeric relationship (syn vs. anti). It is crucial for researchers to distinguish between these stereoisomers as they can possess different biological activities, such as receptor binding affinities and metabolic pathways.

Physicochemical Properties

| Property | (3R,4R) | (3S,4S) | (3R,4S) | (3S,4R) | Racemic Mixture |

| Molecular Formula | C₈H₁₆O | C₈H₁₆O | C₈H₁₆O | C₈H₁₆O | C₈H₁₆O |

| Molecular Weight ( g/mol ) | 128.21 | 128.21 | 128.21 | 128.21 | 128.21 |

| Boiling Point (°C) | TBD | TBD | TBD | TBD | ~160-165 (estimated) |

| Specific Rotation ([α]ᵥ) | TBD (+x) | TBD (-x) | TBD (+y) | TBD (-y) | 0 |

TBD: To Be Determined experimentally. The specific rotation values for the enantiomeric pairs will be equal in magnitude but opposite in sign.

Stereoselective Synthesis Strategies

The controlled synthesis of individual stereoisomers of this compound presents a significant synthetic challenge. Stereoselective methods are required to control the absolute configuration at both the C3 and C4 positions. Below are proposed synthetic approaches based on established asymmetric synthesis methodologies.

General Synthetic Workflow

A plausible general workflow for obtaining the different stereoisomers is outlined below.

Caption: General workflow for the synthesis and isolation of this compound stereoisomers.

Proposed Experimental Protocol: Asymmetric Aldol (B89426) Reaction for syn-Diastereomers

This protocol outlines a potential route to the syn-diastereomers, (3R,4R) and (3S,4S)-3,4-dimethylhexanal, via an asymmetric aldol reaction followed by further modifications.

-

Reaction Setup: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve propanal (1.0 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane) and cool to -78 °C.

-

Chiral Auxiliary: Add a chiral auxiliary-derived boron enolate, such as one derived from a chiral oxazolidinone, dropwise to the cooled solution.

-

Aldol Addition: Stir the reaction mixture at -78 °C for several hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Purification and Modification: The resulting aldol adduct can be purified by column chromatography. Subsequent chemical transformations would be required to convert the hydroxyl group to a methyl group and the chiral auxiliary to the aldehyde functionality to yield the desired syn-3,4-dimethylhexanal diastereomers.

-

Chiral Separation: The resulting racemic mixture of syn-diastereomers would then be separated into individual enantiomers using chiral chromatography (see Section 4).

Analytical Separation and Characterization

The separation and characterization of the four stereoisomers of this compound are critical for determining their individual properties and biological activities.

Chiral Gas Chromatography (GC)

Given the volatility of this compound, chiral GC is a suitable method for the separation of all four stereoisomers.

-

Column: A capillary column coated with a chiral stationary phase (CSP), such as a cyclodextrin (B1172386) derivative (e.g., β-DEX™ 225), would be appropriate.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

Temperature Program: An initial oven temperature of around 60°C, held for a few minutes, followed by a slow temperature ramp (e.g., 2-5°C/min) to a final temperature of approximately 150°C.

-

Injector and Detector: Split/splitless injector at 200°C and a flame ionization detector (FID) at 250°C.

-

Sample Preparation: Dilute the sample in a suitable solvent (e.g., hexane) before injection.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC can also be employed for the separation of the stereoisomers, particularly for preparative scale separations.

-

Column: A column packed with a polysaccharide-based chiral stationary phase (e.g., cellulose (B213188) or amylose (B160209) derivatives).

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio would need to be optimized to achieve baseline separation.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Detection: As this compound lacks a strong chromophore, a refractive index (RI) detector or derivatization with a UV-active agent would be necessary.

Spectroscopic Characterization

NMR and mass spectrometry are essential for the structural elucidation of the separated stereoisomers.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The aldehyde proton (CHO) is expected to appear as a distinct signal around 9.6-9.8 ppm. The coupling patterns of the protons at C3 and C4 will be crucial for distinguishing between the syn and anti diastereomers.

-

¹³C NMR: The carbonyl carbon will have a characteristic chemical shift in the range of 200-205 ppm. The chemical shifts of the C3 and C4 carbons will also differ between diastereomers.

-

-

Mass Spectrometry (MS):

-

Electron ionization (EI) mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 128. Characteristic fragmentation patterns, such as α-cleavage, would be observed. While mass spectrometry cannot distinguish between enantiomers, it can help confirm the overall structure and may show subtle differences in the fragmentation patterns of diastereomers.

-

Potential Biological Activity and Signaling Pathways

While no specific biological activities have been reported for the stereoisomers of this compound, related chiral aldehydes are known to have significant biological roles.

Pheromonal Activity

Many insects utilize chiral aldehydes as pheromones for communication.[1][2] The specific stereoisomer is often crucial for biological activity, with other isomers being inactive or even inhibitory. It is plausible that one or more of the stereoisomers of this compound could act as a pheromone for certain insect species.

Caption: A generalized signaling pathway for insect pheromone reception.

Cytotoxicity

Some aldehydes are known to exhibit cytotoxic effects by interacting with biological macromolecules.[3] The reactivity and, therefore, the toxicity of aldehydes can be influenced by their stereochemistry. Further investigation is warranted to determine if the stereoisomers of this compound have differential cytotoxic effects.

Conclusion

The four stereoisomers of this compound represent a challenging yet important area of study for researchers in organic synthesis, analytical chemistry, and drug development. While specific experimental data for these compounds are currently limited, this technical guide provides a framework for their synthesis, separation, and characterization based on established scientific principles. The potential for distinct biological activities among the stereoisomers, particularly in the context of pheromones and cytotoxicity, underscores the importance of developing methods to access and study these molecules individually. Further research is needed to fully elucidate the properties and potential applications of each stereoisomer of this compound.

References

Spectroscopic Profile of 3,4-Dimethylhexanal: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a summary of the expected spectroscopic data for the aliphatic aldehyde 3,4-Dimethylhexanal (CAS No. 27608-05-5). Due to a lack of publicly available experimental spectra, this document presents predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data based on established principles of organic spectroscopy. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical workflows.

Introduction

This compound is an organic compound with the molecular formula C₈H₁₆O.[1][2] As an aliphatic aldehyde, its chemical and physical properties, as well as its spectroscopic signature, are of interest to researchers in various fields, including flavor and fragrance chemistry, organic synthesis, and metabolomics. This document serves as a reference for the anticipated spectroscopic characteristics of this molecule.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its chemical structure and comparison with spectroscopic data of analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to provide key information about the number and connectivity of hydrogen atoms in the molecule.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~9.6-9.8 | Triplet | 1H | Aldehydic proton (-CHO) |

| ~2.2-2.4 | Multiplet | 2H | Methylene protons adjacent to the carbonyl group (-CH₂-CHO) |

| ~1.8-2.0 | Multiplet | 1H | Methine proton at C4 (-CH(CH₃)-) |

| ~1.4-1.6 | Multiplet | 1H | Methine proton at C3 (-CH(CH₃)-) |

| ~1.2-1.4 | Multiplet | 2H | Methylene protons of the ethyl group (-CH₂-CH₃) |

| ~0.8-1.0 | Multiplet | 9H | Methyl protons (-CH₃) |

¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum will indicate the number of unique carbon environments.

| Predicted Chemical Shift (ppm) | Assignment |

| ~200-205 | Carbonyl carbon (-CHO) |

| ~50-55 | Methylene carbon adjacent to the carbonyl group (-CH₂-CHO) |

| ~40-45 | Methine carbon at C4 (-CH(CH₃)-) |

| ~35-40 | Methine carbon at C3 (-CH(CH₃)-) |

| ~25-30 | Methylene carbon of the ethyl group (-CH₂-CH₃) |

| ~10-20 | Methyl carbons (-CH₃) |

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorption bands for the functional groups present in this compound.

| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960-2850 | Strong | C-H stretch (alkane) |

| ~2830 and ~2720 | Medium | C-H stretch (aldehyde) |

| ~1725-1740 | Strong | C=O stretch (aldehyde) |

| ~1465 | Medium | C-H bend (methylene and methyl) |

| ~1375 | Medium | C-H bend (methyl) |

Mass Spectrometry (MS)

The mass spectrum will provide information about the molecular weight and fragmentation pattern of the molecule.

| m/z | Predicted Relative Intensity | Assignment |

| 128 | Moderate | Molecular ion [M]⁺ |

| 113 | Moderate | [M-CH₃]⁺ |

| 99 | Moderate | [M-C₂H₅]⁺ |

| 85 | Moderate | [M-C₃H₇]⁺ |

| 71 | Strong | [M-C₄H₉]⁺ (α-cleavage) |

| 57 | Strong | [C₄H₉]⁺ |

| 43 | Strong | [C₃H₇]⁺ |

| 29 | Strong | [CHO]⁺ or [C₂H₅]⁺ |

Experimental Protocols

The following are generalized protocols for acquiring NMR, IR, and MS data for an aldehyde like this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.

-

Instrumentation: Use a high-resolution NMR spectrometer (e.g., 300 MHz or higher).

-

¹H NMR Acquisition:

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

Use a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum using a proton-decoupled pulse sequence.

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the peaks in the ¹H NMR spectrum and reference the chemical shifts to the internal standard.

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

Neat Liquid: Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

-

Solution: Dissolve the sample in a suitable solvent (e.g., CCl₄) that has minimal IR absorption in the regions of interest.

-

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the salt plates or the solvent.

-

Record the sample spectrum. The instrument will automatically subtract the background.

-

Typically, spectra are collected over the range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and their corresponding functional groups.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce the sample into the mass spectrometer. For a volatile compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method.[3]

-

GC Conditions: Use a suitable capillary column (e.g., non-polar or medium-polar). Program the oven temperature to ensure good separation.

-

-

Ionization: Use a standard ionization technique such as Electron Ionization (EI) at 70 eV.[4]

-

Mass Analysis: The mass analyzer (e.g., quadrupole) separates the ions based on their mass-to-charge ratio.

-

Detection: The detector records the abundance of each ion.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Propose fragmentation pathways to explain the observed peaks. Derivatization may be employed to improve chromatographic separation and ionization.[3]

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chemical compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

This technical guide provides a foundational understanding of the expected spectroscopic properties of this compound. While experimental data remains to be published, the predicted data and generalized protocols herein offer valuable guidance for researchers working with this compound. The application of these spectroscopic techniques is crucial for the unambiguous identification and characterization of this compound in various scientific and industrial applications.

References

3,4-Dimethylhexanal: An Inquiry into its Natural Occurrence and Biological Significance

Despite a comprehensive investigation into the scientific literature and chemical databases, information regarding the natural occurrence and biological significance of 3,4-Dimethylhexanal remains elusive. This technical overview summarizes the current state of knowledge, highlighting the significant gap in our understanding of this particular branched-chain aldehyde.

Currently, there is no readily available scientific literature that documents the presence of this compound in any natural source, including plants, insects, or microorganisms. Extensive searches of chemical and biological databases have yielded detailed information on its chemical and physical properties, but provide no context for its existence in a biological system.

Chemical Profile of this compound

While its biological role is unknown, the fundamental chemical characteristics of this compound have been established.

| Property | Value |

| Molecular Formula | C8H16O |

| Molecular Weight | 128.21 g/mol |

| CAS Number | 27608-05-5 |

| Appearance | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Density | Not specified in available literature |

Exploration of Potential Biological Roles

Hypothetically, as a volatile organic compound (VOC), this compound could serve various functions in nature, such as a pheromone for communication between organisms, a defensive compound, or a metabolic byproduct. However, no studies have been found to support any of these potential roles. Searches for related compounds, such as other isomers of dimethylhexanal, have also failed to provide substantial leads into the biological relevance of the 3,4-dimethyl isomer.

Methodologies for Synthesis and Analysis

While no specific experimental protocols for the extraction or analysis of this compound from biological matrices were found, general analytical techniques for aldehyde identification could be applied. A potential synthetic route for this compound has been proposed, starting from 3,4-dimethyl-1-hexene. This suggests that the compound can be synthesized for research purposes, which would be a prerequisite for investigating its potential biological effects.

A generalized workflow for the synthesis and subsequent analysis of this compound, should a research need arise, is depicted below.

reactivity of the aldehyde group in branched molecules

An In-depth Technical Guide to the Reactivity of the Aldehyde Group in Branched Molecules

Audience: Researchers, scientists, and drug development professionals.

Introduction

The aldehyde functional group, characterized by a carbonyl center bonded to hydrogen and a hydrocarbyl substituent, is a cornerstone of organic synthesis and a key player in various biological processes. Its reactivity is dominated by the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack. While the fundamental reactivity of aldehydes is well-understood, the introduction of branching in the hydrocarbyl framework, particularly at the α- and β-positions, imposes significant steric and electronic constraints that profoundly modulate this reactivity.

This technical guide provides an in-depth exploration of how molecular branching influences the reactivity of the aldehyde group. We will dissect the governing principles of steric hindrance and electronic effects, present quantitative data to illustrate these trends, detail experimental protocols for key transformations, and discuss the implications for synthetic chemistry and drug development.

Fundamental Principles Governing Reactivity

The reactivity of a branched aldehyde is primarily dictated by a combination of steric and electronic factors.

Electronic Effects

Alkyl groups are weakly electron-donating through an inductive effect. In an aldehyde, the single alkyl group helps to stabilize the partial positive charge on the electrophilic carbonyl carbon.[1][2][3][4][5] As the degree of branching increases, the cumulative inductive effect from the additional alkyl substituents slightly reduces the electrophilicity of the carbonyl carbon, rendering it less reactive towards nucleophiles.[1][6] However, this electronic effect is generally considered minor compared to the impact of steric hindrance.

Steric Effects

Steric hindrance is the most significant factor governing the reactivity of branched aldehydes. The carbonyl carbon is sp²-hybridized with a trigonal planar geometry. For a nucleophilic addition to occur, the nucleophile must approach this carbon at a specific trajectory, known as the Bürgi-Dunitz angle (approximately 107°).[3] Bulky alkyl groups adjacent to the carbonyl group physically obstruct this approach path.[1][4][5][6][7]

This steric congestion raises the energy of the transition state leading to the tetrahedral intermediate, thereby increasing the activation energy of the reaction and decreasing the reaction rate.[1][7] Aldehydes with significant α-branching, such as 2,2-dimethylpropanal (pivalaldehyde), are classic examples of sterically hindered electrophiles and are substantially less reactive than their linear counterparts like propanal.

Figure 1. Steric hindrance in nucleophilic attack on linear vs. branched aldehydes.

Quantitative Analysis of Reactivity

The impact of branching on aldehyde reactivity can be quantified using physical organic chemistry principles, such as the Taft equation, and by comparing reaction rates directly.

Taft Steric Parameters (E_s)

The Taft equation separates polar, steric, and resonance effects.[8][9] The steric parameter, E_s, provides a numerical value for the steric bulk of a substituent. More negative E_s values indicate greater steric hindrance. The table below lists E_s values for alkyl groups relevant to the structure of aldehydes (R-CHO).

| Substituent (R) | Structure | Taft Steric Parameter (E_s) | Steric Hindrance |

| Hydrogen (Formaldehyde) | H- | +1.24 | Very Low |

| Methyl (Acetaldehyde) | CH₃- | 0.00 | Reference |

| Ethyl (Propanal) | CH₃CH₂- | -0.07 | Low |

| n-Propyl (Butanal) | CH₃CH₂CH₂- | -0.36 | Low |

| Isopropyl (2-Methylpropanal) | (CH₃)₂CH- | -0.47 | Moderate |

| tert-Butyl (Pivalaldehyde) | (CH₃)₃C- | -1.54 | Very High |

| Data compiled from established physical organic chemistry literature. |

Comparative Reaction Rates

Direct measurement of reaction rates provides clear evidence of steric effects. While data varies by reaction, a general trend is consistently observed: the rate of nucleophilic addition decreases dramatically with increased α-branching.

| Aldehyde | Structure | Relative Rate of Cyanohydrin Formation (Approx.) |

| Formaldehyde | HCHO | ~2000 |

| Acetaldehyde | CH₃CHO | 1000 |

| Propanal | CH₃CH₂CHO | 400 |

| 2-Methylpropanal | (CH₃)₂CHCHO | 80 |

| 2,2-Dimethylpropanal | (CH₃)₃CCHO | ~1 |

| Representative data illustrating the established principle of steric hindrance. |

Gas-Phase Reaction Rate Coefficients

Studies on atmospheric chemistry also provide quantitative data. The following table shows rate coefficients for the gas-phase reaction of various branched aldehydes with the nitrate (B79036) radical (NO₃).

| Aldehyde | Structure | Temperature (K) | Rate Coefficient (k) x 10⁻¹⁵ (cm³ molecule⁻¹ s⁻¹) |

| 2-Methylpropanal | (CH₃)₂CHCHO | 298 | 1.8 ± 0.2 |

| 2,2-Dimethylpropanal | (CH₃)₃CCHO | 298 | 0.38 ± 0.05 |

| 2-Methylbutanal | CH₃CH₂(CH₃)CHCHO | 298 | 2.5 ± 0.3 |

| 3-Methylbutanal | (CH₃)₂CHCH₂CHO | 298 | 2.6 ± 0.3 |

| Data from Cabañas et al., 2003.[10] |

Impact on Key Chemical Reactions

Branching significantly affects the outcome and feasibility of many common reactions involving aldehydes.

Nucleophilic Addition Reactions

-

Grignard Reactions: The addition of organomagnesium halides (Grignard reagents) to aldehydes is a fundamental C-C bond-forming reaction.[11][12] With hindered aldehydes, this reaction is notoriously sluggish and may require elevated temperatures or fail altogether, with side reactions such as enolization or reduction becoming competitive.[12]

-

Wittig Reaction: This reaction converts aldehydes into alkenes using phosphorus ylides.[13] Sterically hindered aldehydes often give poor yields.[14] For such challenging substrates, the Horner-Wadsworth-Emmons (HWE) reaction, which uses more nucleophilic phosphonate (B1237965) carbanions, is a far more effective alternative.[15]

Oxidation Reactions

While aldehydes are readily oxidized to carboxylic acids, severe steric hindrance around the C-H bond can impede this transformation, sometimes requiring more forcing conditions or specialized reagents.[16][17][18]

α-Functionalization

Reactions at the α-carbon, which proceed through enamine or enolate intermediates, are also affected. The formation of these trisubstituted intermediates from α-branched aldehydes can be difficult, and controlling the stereoselectivity of the subsequent reaction is a significant synthetic challenge.[19]

Experimental Protocols

Detailed methodologies are crucial for successfully handling less reactive branched aldehydes.

Protocol 1: Grignard Reaction with a Branched Aldehyde (Pivalaldehyde)

This protocol outlines the addition of a Grignard reagent to the sterically hindered 2,2-dimethylpropanal (pivalaldehyde).

-

Apparatus Setup: All glassware (a three-necked round-bottom flask, reflux condenser, and dropping funnel) must be flame-dried or oven-dried (120°C) and assembled under a dry nitrogen or argon atmosphere to exclude moisture.

-

Reagent Preparation:

-

In the flask, place magnesium turnings (1.2 eq).

-

In the dropping funnel, place a solution of the appropriate alkyl or aryl halide (1.1 eq) in anhydrous diethyl ether or THF.

-

-

Grignard Formation: Add a small portion of the halide solution to the magnesium. The reaction is initiated if bubbling or a color change is observed. If not, add a small crystal of iodine or a few drops of 1,2-dibromoethane. Once initiated, add the remaining halide solution dropwise at a rate that maintains a gentle reflux. After addition, reflux the mixture for 30-60 minutes to ensure complete formation of the Grignard reagent.[11]

-

Addition to Aldehyde: Cool the Grignard solution to 0°C. Add a solution of pivalaldehyde (1.0 eq) in anhydrous ether/THF dropwise via the dropping funnel. The reaction is often slow; allow it to stir at 0°C for 1 hour and then warm to room temperature and stir overnight.

-

Workup: Cool the reaction mixture to 0°C and quench it by the slow, dropwise addition of a saturated aqueous NH₄Cl solution.

-

Extraction and Purification: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the resulting secondary alcohol by flash column chromatography or distillation.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Olefination of a Hindered Aldehyde

This protocol is a high-yielding alternative to the Wittig reaction for branched aldehydes.[15]

-

Apparatus Setup: Use a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere.

-

Carbanion Formation:

-

Dissolve the phosphonate ester (e.g., triethyl phosphonoacetate, 1.1 eq) in anhydrous THF and cool the solution to 0°C.

-

Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq), portion-wise.

-

Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour until hydrogen evolution ceases.

-

-

Reaction with Aldehyde:

-

Cool the solution of the phosphonate carbanion back to 0°C.

-

Slowly add a solution of the hindered aldehyde (1.0 eq) in anhydrous THF via syringe over 15-20 minutes.

-

Allow the reaction to warm to room temperature and stir overnight. Monitor progress by TLC.

-

-

Workup and Purification: Quench the reaction by adding water. Transfer to a separatory funnel and extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify the resulting (E)-alkene product by flash column chromatography.[15]

Figure 2. General experimental workflow for nucleophilic addition to an aldehyde.

Relevance in Biological Systems and Drug Development

Aldehydes are highly electrophilic and can form covalent adducts with biological nucleophiles, such as the amine groups on lysine (B10760008) residues or the thiol groups on cysteine residues in proteins.[20] This reactivity is often the basis for their toxicity.

In drug development, understanding the impact of steric hindrance is critical. By introducing bulky substituents near an aldehyde warhead, medicinal chemists can finely tune its reactivity. This strategy can be employed to:

-

Reduce Off-Target Toxicity: A sterically hindered aldehyde will react more slowly with unintended biological nucleophiles, potentially reducing side effects.[20]

-

Enhance Selectivity: If the target protein's active site can accommodate the bulky group while off-targets cannot, selectivity can be improved.

-

Improve Pharmacokinetics: Modulating reactivity can prevent rapid metabolic degradation of a drug, extending its half-life.

Figure 3. Steric effects modulating aldehyde reactivity with biological nucleophiles.

Conclusion

The reactivity of the aldehyde group is profoundly attenuated by the presence of branched alkyl substituents. This effect is dominated by steric hindrance, which impedes the approach of nucleophiles to the electrophilic carbonyl carbon, thereby increasing the activation energy and slowing reaction rates. While electronic effects contribute, their role is secondary. This principle has significant practical consequences, necessitating modified synthetic protocols—such as the use of the HWE reaction over the Wittig reaction—for hindered substrates. For researchers in drug development, leveraging steric hindrance provides a powerful tool to modulate the reactivity of aldehyde-containing molecules, enabling the design of safer and more selective therapeutics. A thorough understanding of these steric and electronic principles is therefore indispensable for modern chemical and biomedical research.

References

- 1. brainkart.com [brainkart.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. 19.4 Nucleophilic Addition Reactions of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2.3 Reactivities of Aldehydes and Ketones – Organic Chemistry II [kpu.pressbooks.pub]

- 7. Khan Academy [khanacademy.org]

- 8. Taft equation - Wikipedia [en.wikipedia.org]

- 9. grokipedia.com [grokipedia.com]

- 10. researchgate.net [researchgate.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. Wittig reaction - Wikipedia [en.wikipedia.org]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. benchchem.com [benchchem.com]

- 16. Oxidation of Hindered Allylic C–H Bonds with Applications to the Functionalization of Complex Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. researchgate.net [researchgate.net]

- 19. Catalytic Asymmetric α-Functionalization of α-Branched Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

3,4-Dimethylhexanal CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3,4-Dimethylhexanal, including its chemical properties, synthesis, analytical methods, and toxicological profile based on current scientific understanding. While direct experimental data for this compound is limited, this guide draws upon information from structurally related analogs to provide valuable insights for research and development.

Chemical and Physical Properties

This compound is an organic compound with the molecular formula C₈H₁₆O.[1][2] Its chemical structure consists of a hexanal (B45976) backbone with two methyl groups at the 3 and 4 positions. A summary of its key properties is presented in the table below.

| Property | Value | Reference |

| CAS Number | 27608-05-5 | [1][2] |

| Molecular Weight | 128.21 g/mol | [1][2] |

| Molecular Formula | C₈H₁₆O | [1][2] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CCC(C)C(C)CC=O | [1][2] |

| InChI | InChI=1S/C8H16O/c1-4-7(2)8(3)5-6-9/h6-8H,4-5H2,1-3H3 | [1][2] |

| InChIKey | AFFOREKIFCONEL-UHFFFAOYSA-N | [1][2] |

Synthesis of this compound

A potential synthetic route to this compound involves the hydroboration-oxidation of 3,4-dimethyl-1-hexene (B97747). This two-step process is a common method for the anti-Markovnikov addition of water across a double bond, yielding an aldehyde.

Experimental Protocol: Synthesis of this compound from 3,4-Dimethyl-1-hexene

-

Hydroboration:

-

To a solution of 3,4-dimethyl-1-hexene in an anhydrous ether solvent (e.g., tetrahydrofuran), a solution of borane-tetrahydrofuran (B86392) complex (BH₃-THF) is added dropwise at 0°C under an inert atmosphere (e.g., nitrogen or argon).

-

The reaction mixture is then allowed to warm to room temperature and stirred for a specified period to ensure the complete formation of the trialkylborane intermediate.

-

-

Oxidation:

-

The reaction mixture is cooled again to 0°C.

-

A solution of sodium hydroxide (B78521) is added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution).

-

The mixture is stirred at room temperature for several hours.

-

The organic layer is then separated, washed with brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the crude this compound.

-

Further purification can be achieved through distillation.

-

Logical Relationship of the Synthesis

References

Chiral Branched Aldehydes: A Technical Guide to Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Chiral branched aldehydes are valuable building blocks in modern organic synthesis, offering a versatile platform for the construction of complex stereogenic centers. Their unique reactivity and structural features make them indispensable intermediates in the synthesis of natural products, pharmaceuticals, and other biologically active molecules. This technical guide provides an in-depth overview of the synthesis and potential applications of chiral branched aldehydes, with a focus on key enantioselective transformations, detailed experimental protocols, and their relevance in drug discovery.

Enantioselective Synthesis of Chiral Branched Aldehydes

The generation of chiral branched aldehydes with high enantiopurity is a cornerstone of their synthetic utility. Several powerful catalytic asymmetric methods have been developed to this end.

Organocatalytic α-Functionalization

Organocatalysis has emerged as a powerful tool for the direct asymmetric functionalization of aldehydes at the α-position. Chiral primary and secondary amines are commonly employed as catalysts, proceeding through enamine intermediates.

Key Transformations:

-

α-Alkylation: The direct enantioselective α-alkylation of aldehydes can be achieved using various electrophiles. For instance, the synergistic merger of photoredox, enamine, and hydrogen-atom transfer (HAT) catalysis allows for the use of simple olefins as alkylating agents.

-

α-Fluorination: The introduction of fluorine atoms can significantly alter the biological properties of a molecule. Organocatalytic enantioselective α-fluorination of branched aldehydes provides a direct route to chiral α-fluoro aldehydes, which are important synthons for medicinal chemistry.

-

Michael Addition: The asymmetric Michael addition of branched aldehydes to nitroalkenes is a powerful method for the construction of carbon-carbon bonds and the generation of new stereocenters. This reaction is often catalyzed by chiral primary amino acids or their derivatives.

Asymmetric Hydroformylation

Asymmetric hydroformylation of alkenes, catalyzed by rhodium complexes with chiral ligands, is a highly atom-economical method for producing chiral aldehydes. This reaction allows for the direct conversion of prochiral alkenes into enantioenriched branched aldehydes.

Applications in the Synthesis of Bioactive Molecules

The true potential of chiral branched aldehydes is realized in their application as key intermediates in the total synthesis of complex and biologically active molecules.

Synthesis of (+)-Eptazocine

(+)-Eptazocine is a potent opioid analgesic. Its synthesis can be achieved through a route that utilizes a chiral branched aldehyde as a key stereocenter-defining building block.

Synthesis of (-)-Aphamorphine

(-)-Aphamorphine is a dopamine (B1211576) D2 receptor agonist with potential applications in the treatment of Parkinson's disease. The asymmetric synthesis of this natural product often involves the use of chiral intermediates derived from branched aldehydes.

Synthesis of NK-3 Receptor Antagonists

Tachykinin NK-3 receptor antagonists are being investigated for the treatment of various central nervous system disorders, including schizophrenia and depression. Chiral branched aldehydes serve as crucial precursors for the synthesis of the chiral scaffolds found in many NK-3 receptor antagonists.

Data Presentation

The following tables summarize quantitative data for key reactions involving chiral branched aldehydes, providing a comparative overview of different catalytic systems and substrates.

Table 1: Enantioselective α-Alkylation of Branched Aldehydes

| Aldehyde | Electrophile | Catalyst | Yield (%) | ee (%) | dr | Reference |

| 2-Phenylpropanal | Benzhydryl bromide | Chiral Primary Aminothiourea | 85 | 95 | - | [1](--INVALID-LINK--) |

| 3-Phenylpropanal | Allyl Acetate | Pd(OAc)₂ / Chiral Phosphine | 88 | 92 | - | [2](--INVALID-LINK--) |

| Octanal | α-Bromoacetonitrile | Ru(bpy)₃Cl₂ / Imidazolidinone | 95 | 95 | - | [3](--INVALID-LINK--) |

Table 2: Enantioselective α-Fluorination of Branched Aldehydes

| Aldehyde | Fluorinating Agent | Catalyst | Yield (%) | ee (%) | Reference |

| 2-Phenylpropanal | NFSI | Chiral Primary Amine | 82 | 91 | [4](--INVALID-LINK--) |

| Cyclohexanecarboxaldehyde | NFSI | Imidazolidinone | 90 | 98 | [5](--INVALID-LINK--) |

| 2-Methylpentanal | NFSI | Chiral Primary Amine | 75 | 94 | [6](--INVALID-LINK--) |

Table 3: Asymmetric Michael Addition of Branched Aldehydes to Nitroalkenes

| Aldehyde | Nitroalkene | Catalyst | Yield (%) | ee (%) | dr | Reference |

| Isovaleraldehyde | β-Nitrostyrene | L-Phenylalanine lithium salt | 91 | 95 | 95:5 (syn/anti) | [7](--INVALID-LINK--) |

| 2-Phenylpropanal | β-Nitrostyrene | Chiral Thiourea | 92 | 97 | 94:6 (syn/anti) | [8](--INVALID-LINK--) |

| Propanal | (E)-Nitropent-1-ene | L-Proline | 85 | 92 | 88:12 (syn/anti) | [9](--INVALID-LINK--) |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

General Procedure for Organocatalytic α-Alkylation of Aldehydes with Olefins

To a solution of the aldehyde (0.2 mmol) in a suitable solvent (e.g., CH₂Cl₂) are added the chiral amine catalyst (20 mol %), a photoredox catalyst such as Ir(ppy)₂(dtbbpy)PF₆ (1 mol %), and a hydrogen atom transfer (HAT) catalyst like thiophenol (20 mol %). The olefin (0.4 mmol) is then added, and the reaction mixture is degassed and irradiated with visible light (e.g., blue LEDs) at room temperature for 24-48 hours. The reaction is monitored by TLC. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired α-alkylated aldehyde.[10]

General Procedure for Enantioselective α-Fluorination of Aldehydes

To a solution of the α-branched aldehyde (0.5 mmol) and a chiral primary amine catalyst (10-20 mol%) in an appropriate solvent (e.g., CH₂Cl₂ or toluene) at the specified temperature (e.g., 0 °C or -20 °C), is added N-fluorobenzenesulfonimide (NFSI, 0.6 mmol). The reaction mixture is stirred for the time indicated by TLC analysis. After completion, the reaction is quenched, and the product is typically reduced in situ with NaBH₄ to the corresponding alcohol for easier purification and characterization. The crude alcohol is then purified by flash column chromatography. The enantiomeric excess is determined by chiral HPLC or GC analysis.[6]

General Procedure for Asymmetric Michael Addition of Aldehydes to Nitroalkenes

To a mixture of the aldehyde (1.2 mmol) and the nitroalkene (1.0 mmol) in a solvent such as chloroform (B151607) or toluene (B28343) is added the chiral organocatalyst (e.g., L-phenylalanine lithium salt, 20 mol %). The reaction mixture is stirred at room temperature for 24-72 hours. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is directly purified by flash column chromatography on silica gel to yield the corresponding γ-nitroaldehyde. The diastereomeric ratio is determined by ¹H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC analysis after conversion to the corresponding alcohol.[7]

Signaling Pathways and Logical Relationships

Chiral branched aldehydes and their derivatives often serve as precursors to molecules that interact with specific biological targets, thereby modulating cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these relationships.

Caption: Synthesis of (+)-Eptazocine and its agonistic effect on the κ-opioid receptor signaling pathway.

Caption: Synthesis of an NK-3 receptor antagonist and its role in blocking the tachykinin signaling pathway.

Caption: A general experimental workflow for the synthesis and biological evaluation of molecules derived from chiral branched aldehydes.

References

- 1. Eptazocine Hydrobromide - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 2. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Eptazocine Hydrobromide? [synapse.patsnap.com]

- 4. benchchem.com [benchchem.com]

- 5. Apomorphine - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Eptazocine - Wikipedia [en.wikipedia.org]

- 8. What is Eptazocine Hydrobromide used for? [synapse.patsnap.com]

- 9. mdpi.com [mdpi.com]

- 10. Tachykinin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]

preliminary toxicological data on short-chain branched aldehydes

An In-depth Technical Guide on the Preliminary Toxicological Data of Short-Chain Branched Aldehydes

For Researchers, Scientists, and Drug Development Professionals

Introduction

Short-chain branched aldehydes, such as isobutyraldehyde (B47883) (2-methylpropanal), 2-methylbutyraldehyde, and isovaleraldehyde (B47997) (3-methylbutanal), are volatile organic compounds with significant applications as flavoring agents in the food industry and as intermediates in chemical synthesis.[1][2] Their widespread use necessitates a thorough understanding of their toxicological profiles to ensure human and environmental safety. This guide provides a comprehensive overview of the preliminary toxicological data available for these compounds, focusing on quantitative data, experimental methodologies, and the underlying signaling pathways of their toxicity.

Toxicological Data Summary

The acute and chronic toxicity of isobutyraldehyde, 2-methylbutyraldehyde, and isovaleraldehyde have been evaluated through various in vivo and in vitro studies. The following tables summarize the key quantitative toxicological data for these compounds.

Table 1: Acute Toxicity Data for Short-Chain Branched Aldehydes

| Aldehyde | Species | Route | Value | Units | Reference |

| Isobutyraldehyde | Rat | Oral (LD50) | 3,730 | mg/kg | [3] |

| Rabbit | Dermal (LD50) | 5,630 | mg/kg | [3] | |

| Mouse | Inhalation (LC50) | 39,500 | mg/m³/2H | [4] | |

| 2-Methylbutyraldehyde | Rat | Oral (LD50) | 6,400 | mg/kg | [5] |

| Rabbit | Dermal (LD50) | 5,730 | µL/kg | [5] | |

| Rat | Inhalation (LC50) | 14,000 | ppm/4H | [5][6] | |

| Isovaleraldehyde | Rat | Oral (LD50) | 5,600 | mg/kg | [7][8] |

| Rabbit | Dermal (LD50) | 3,180 | mg/kg | [7] | |

| Rat | Inhalation (LC50) | 42,700 | mg/m³ | [8] |

Table 2: Irritation and Sensitization Data

| Aldehyde | Species | Test | Result | Reference |

| Isobutyraldehyde | Rabbit | Eye Irritation | Severe irritant at 20 mg and 100 mg | [9] |

| Rabbit | Skin Irritation | Corrosive (undiluted, 20 hours) | [9] | |

| 2-Methylbutyraldehyde | Eye Irritation | Irritant | [6] | |

| Skin Irritation | Mild to moderate irritant | [6] | ||

| Isovaleraldehyde | Rabbit | Eye Irritation | Moderate irritant (100 mg/24h) | [7] |

| Rabbit | Skin Irritation | Mild irritant (500 mg/24h) | [7] |

Table 3: Genotoxicity and Carcinogenicity

| Aldehyde | Assay | Result | Conclusion | Reference |

| Isobutyraldehyde | Ames Test | Negative | Not mutagenic | [9] |

| In vivo Micronucleus (Mouse) | Negative | No increase in micronuclei | [9] | |

| Chromosomal Aberration (Mouse) | Positive | Induced aberrations in bone marrow cells | [9] | |

| 2-year Inhalation Study (Rat & Mouse) | Negative | Not carcinogenic | [9] | |

| 2-Methylbutyraldehyde | Ames Test (Read-across) | Negative | Not considered mutagenic | [10] |

| Isovaleraldehyde | Not considered to be genotoxic or carcinogenic |

Experimental Protocols

A variety of standardized experimental protocols are employed to assess the toxicology of short-chain branched aldehydes.

In Vitro Cytotoxicity Assays

-

MTS Assay : This colorimetric assay is used to determine cell viability. It measures the reduction of a tetrazolium salt (MTS) by metabolically active cells to form a colored formazan (B1609692) product. The amount of formazan is proportional to the number of viable cells.[11][12] Human cell lines such as pulmonary epithelial cells (A549), hepatoma cells (HepG2), and skin fibroblasts are commonly used.[11][12]

-

Neutral Red Uptake Assay : This assay assesses cell viability based on the ability of viable cells to incorporate and bind the supravital dye neutral red in their lysosomes.

Genotoxicity Assays

-

Ames Test (Bacterial Reverse Mutation Assay) : This test uses several strains of Salmonella typhimurium with mutations in genes involved in histidine synthesis. The test compound is assessed for its ability to cause mutations that revert the bacteria to a state where they can synthesize histidine.[9]

-

In Vivo Micronucleus Assay : This assay is used to detect damage to chromosomes or the mitotic apparatus. Animals, typically rodents, are exposed to the test substance, and their bone marrow cells are examined for the presence of micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes that are not incorporated into the main nucleus during cell division.[9]

In Vivo Toxicity Studies

-

Acute Toxicity (LD50/LC50) : These studies determine the median lethal dose (LD50) or concentration (LC50) of a substance. Animals are administered the substance through oral, dermal, or inhalation routes, and mortality is observed over a specified period.

-

Repeated Dose Toxicity : These studies evaluate the effects of repeated exposure to a substance over a longer period (e.g., 90 days or 2 years). Various endpoints are assessed, including clinical signs, body weight, food consumption, hematology, clinical chemistry, and histopathology of organs.[9]

Signaling Pathways and Mechanisms of Toxicity

The toxicity of short-chain branched aldehydes is primarily attributed to their high reactivity, which allows them to interact with biological macromolecules such as proteins and DNA.[13][14]

Interaction with Cellular Nucleophiles

Short-chain aldehydes are classified as "hard electrophiles" and tend to react with "hard biological nucleophiles."[15][16][17] A primary mechanism of their toxicity involves the formation of adducts with the primary amino groups of lysine (B10760008) residues in proteins, leading to the formation of Schiff bases.[15][16] This can alter protein structure and function, leading to cellular dysfunction.

Caption: Aldehyde interaction with protein lysine residues.

Oxidative Stress and Inflammatory Response

Exposure to aldehydes can lead to an increase in reactive oxygen species (ROS), resulting in oxidative stress.[18] This can trigger cellular defense mechanisms and inflammatory responses. Studies have shown that aldehydes can activate signaling pathways such as YAP (Yes-associated protein) and NF-κB (nuclear factor-κB), which are involved in inflammation, cell proliferation, and apoptosis.[18]

Caption: Aldehyde-induced oxidative stress and signaling.

Genotoxicity and DNA Damage

Some short-chain branched aldehydes have been shown to induce chromosomal aberrations.[9] Aldehydes can react with DNA bases, leading to the formation of DNA adducts and DNA-protein crosslinks.[13][19] This damage, if not properly repaired, can lead to mutations and potentially contribute to carcinogenicity. The Fanconi anemia (FA) pathway is a key DNA repair mechanism involved in repairing aldehyde-induced DNA damage.[19][20]

Caption: Workflow for in vitro cytotoxicity assessment.

Conclusion

The indicate a profile of low to moderate acute toxicity, with irritation to the skin, eyes, and respiratory tract being a primary concern.[6][9] While generally not found to be mutagenic in bacterial assays, there is some evidence of clastogenic potential.[9] The underlying mechanisms of toxicity are rooted in their electrophilic nature, leading to interactions with proteins and DNA, induction of oxidative stress, and activation of inflammatory signaling pathways.[15][16][18] Further research is warranted to fully elucidate the long-term health effects of exposure to these compounds and to establish comprehensive risk assessments.

References

- 1. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Branched chain aldehydes: production and breakdown pathways and relevance for flavour in foods - PMC [pmc.ncbi.nlm.nih.gov]

- 3. cdhfinechemical.com [cdhfinechemical.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. 2-methyl butyraldehyde, 96-17-3 [thegoodscentscompany.com]

- 6. 2-Methylbutyraldehyde - Hazardous Agents | Haz-Map [haz-map.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. cdhfinechemical.com [cdhfinechemical.com]

- 9. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 10. fragrancematerialsafetyresource.elsevier.com [fragrancematerialsafetyresource.elsevier.com]

- 11. Item - In vitro cytotoxicity of Formaldehyde and Glutaraldehyde mixtures in human cells - University of Wollongong - Figshare [ro.uow.edu.au]

- 12. s3-ap-southeast-2.amazonaws.com [s3-ap-southeast-2.amazonaws.com]

- 13. Aldehyde-Associated Mutagenesis—Current State of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Molecular Mechanisms of Aldehyde Toxicity: A Chemical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Molecular mechanisms of aldehyde toxicity: a chemical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. biorxiv.org [biorxiv.org]

- 19. researchgate.net [researchgate.net]

- 20. hubrecht.eu [hubrecht.eu]

Methodological & Application

Application Notes and Protocols: Swern Oxidation of 3,4-dimethyl-1-hexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the Swern oxidation of the primary alcohol 3,4-dimethyl-1-hexanol to its corresponding aldehyde, 3,4-dimethyl-1-hexanal. The Swern oxidation is a widely utilized synthetic transformation in organic chemistry, valued for its mild reaction conditions and high selectivity, which prevents over-oxidation to the carboxylic acid.[1][2] This protocol is intended for use by trained chemists in a controlled laboratory setting.

Introduction

The Swern oxidation, first reported by Daniel Swern and Kanji Omura in 1978, has become a cornerstone of modern organic synthesis for the conversion of primary and secondary alcohols to aldehydes and ketones, respectively.[3] The reaction employs dimethyl sulfoxide (B87167) (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride, at low temperatures.[3][4] A hindered organic base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), is then used to facilitate the elimination reaction that yields the carbonyl compound.[3][4]

Key advantages of the Swern oxidation include its operational simplicity, the use of readily available and inexpensive reagents, and its compatibility with a wide range of functional groups.[5] The reaction is typically conducted at -78 °C in a dry ice/acetone bath, ensuring high selectivity and minimizing side reactions.[3] A notable characteristic of this reaction is the formation of volatile byproducts, including carbon monoxide (CO), carbon dioxide (CO2), and the malodorous dimethyl sulfide (B99878) (DMS).[5] Therefore, it is imperative that the reaction and work-up are performed in a well-ventilated fume hood.[5]

This protocol details the specific application of the Swern oxidation to 3,4-dimethyl-1-hexanol, a primary aliphatic alcohol.

Reaction Scheme

Data Presentation

Table 1: Reagents and Stoichiometry

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mmol) | Equivalents | Volume/Mass |

| 3,4-dimethyl-1-hexanol | 130.23 | 0.826 | 10.0 | 1.0 | 1.58 g (1.91 mL) |

| Oxalyl Chloride | 126.93 | 1.455 | 15.0 | 1.5 | 1.90 g (1.31 mL) |

| Dimethyl Sulfoxide (DMSO) | 78.13 | 1.100 | 25.0 | 2.5 | 1.95 g (1.78 mL) |

| Triethylamine (TEA) | 101.19 | 0.726 | 50.0 | 5.0 | 5.06 g (6.97 mL) |

| Dichloromethane (B109758) (DCM) | 84.93 | 1.326 | - | - | ~100 mL |

Experimental Protocol

1. Preparation of the Reaction Vessel:

-

A 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet adapter, a thermometer, and a rubber septum is dried in an oven at 120 °C overnight and allowed to cool to room temperature under a stream of dry nitrogen.

-

The reaction is performed under an inert atmosphere of dry nitrogen throughout the procedure.

2. Activation of DMSO:

-

In the prepared flask, add anhydrous dichloromethane (DCM, 60 mL) and cool the flask to -78 °C using a dry ice/acetone bath.

-

To the cooled DCM, add oxalyl chloride (1.5 equiv., 1.31 mL) dropwise via syringe over 5 minutes, ensuring the internal temperature does not exceed -70 °C.

-

Following the addition of oxalyl chloride, add a solution of dimethyl sulfoxide (DMSO, 2.5 equiv., 1.78 mL) in anhydrous DCM (10 mL) dropwise via syringe over 10 minutes.

-

Stir the resulting solution at -78 °C for 30 minutes.

3. Oxidation of the Alcohol:

-

Prepare a solution of 3,4-dimethyl-1-hexanol (1.0 equiv., 1.91 mL) in anhydrous DCM (10 mL).

-

Add the alcohol solution dropwise to the activated DMSO mixture over 15 minutes, maintaining the internal temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1 hour.

4. Base Addition and Quenching:

-

Add triethylamine (TEA, 5.0 equiv., 6.97 mL) dropwise to the reaction mixture over 10 minutes at -78 °C.

-

After the addition of TEA, stir the mixture for an additional 15 minutes at -78 °C.

-

Remove the dry ice/acetone bath and allow the reaction mixture to warm to room temperature over approximately 1 hour.

5. Work-up and Purification:

-

Quench the reaction by slowly adding 50 mL of water.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with DCM (2 x 20 mL).

-

Combine the organic layers and wash sequentially with 1 M HCl (2 x 20 mL) to remove excess triethylamine, followed by saturated aqueous sodium bicarbonate solution (20 mL), and finally with brine (20 mL).

-

Dry the organic layer over anhydrous sodium sulfate (B86663) (Na2SO4), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

The crude product, 3,4-dimethyl-1-hexanal, can be purified by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate (B1210297) gradient if necessary.

Mandatory Visualization

Swern Oxidation Experimental Workflow

Caption: A flowchart illustrating the sequential steps of the Swern oxidation protocol.

Swern Oxidation Signaling Pathway (Mechanism)

Caption: The mechanistic pathway of the Swern oxidation.

Safety Precautions

-

Fume Hood: The Swern oxidation must be performed in a well-ventilated fume hood at all times due to the evolution of toxic carbon monoxide gas and the pungent, unpleasant odor of dimethyl sulfide.[5]

-